N-tert-butyl-2-(2-chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide
N-tert-butyl-2-(2-chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0985373
InChI:
InChI=1S/C22H29ClN2O3/c1-15(17-9-7-6-8-10-17)24-13-16-11-18(23)21(19(12-16)27-5)28-14-20(26)25-22(2,3)4/h6-12,15,24H,13-14H2,1-5H3,(H,25,26)
SMILES:
CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Cl)OCC(=O)NC(C)(C)C)OC
Molecular Formula:
C22H29ClN2O3
Molecular Weight:
404.9 g/mol
N-tert-butyl-2-(2-chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide
CAS No.:
Cat. No.: VC0985373
Molecular Formula: C22H29ClN2O3
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29ClN2O3 |
|---|---|
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | N-tert-butyl-2-[2-chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide |
| Standard InChI | InChI=1S/C22H29ClN2O3/c1-15(17-9-7-6-8-10-17)24-13-16-11-18(23)21(19(12-16)27-5)28-14-20(26)25-22(2,3)4/h6-12,15,24H,13-14H2,1-5H3,(H,25,26) |
| Standard InChI Key | XGHDTURFPLBVDB-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Cl)OCC(=O)NC(C)(C)C)OC |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Cl)OCC(=O)NC(C)(C)C)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator